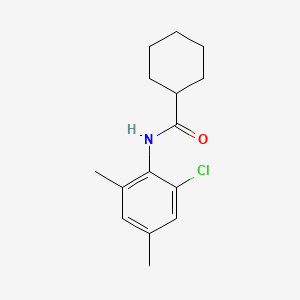

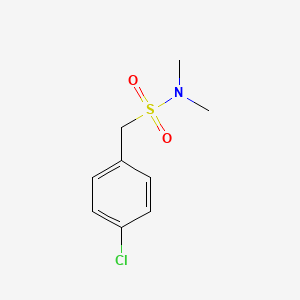

2-methoxy-N-4H-1,2,4-triazol-4-ylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

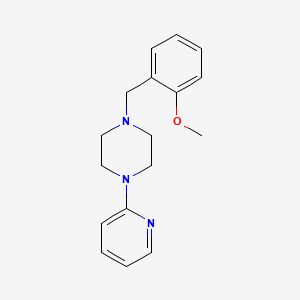

"2-methoxy-N-4H-1,2,4-triazol-4-ylbenzamide" represents a class of compounds known for their unique structural features, which contribute to a wide range of chemical and physical properties. The molecule includes a triazole ring, known for its relevance in pharmaceutical chemistry due to its heterocyclic nature and potential for diverse biological activities.

Synthesis Analysis

The synthesis of related triazole derivatives often involves the use of azide-alkyne cycloaddition reactions, known as click chemistry, or through stepwise construction of the triazole ring via nucleophilic substitution followed by cyclization. Specific methods for synthesizing compounds similar to "2-methoxy-N-4H-1,2,4-triazol-4-ylbenzamide" involve the treatment of precursor molecules with sodium methoxide or other base catalysts to promote ring closure or substitution reactions (Xu Liang, 2009).

Molecular Structure Analysis

X-ray diffraction and NMR spectroscopy are commonly employed to determine the molecular structure of triazole derivatives. These techniques reveal the orientation of the triazole ring relative to other functional groups in the molecule and the presence of any significant intramolecular interactions, such as hydrogen bonding, that can influence the molecule's stability and reactivity (Bakr F. Abdel-Wahab et al., 2023).

Chemical Reactions and Properties

Triazole derivatives like "2-methoxy-N-4H-1,2,4-triazol-4-ylbenzamide" participate in various chemical reactions, including nucleophilic substitution and cycloaddition, attributed to the electron-rich nature of the triazole ring. These reactions are foundational for further modifications of the molecule to enhance its properties or to incorporate it into more complex structures (Hao Xiong et al., 2018).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of substituents on the triazole ring and the presence of other functional groups in the molecule. These properties are critical for determining the compound's suitability for specific applications, including pharmaceuticals (E. Düğdü et al., 2013).

Chemical Properties Analysis

The chemical properties of "2-methoxy-N-4H-1,2,4-triazol-4-ylbenzamide" derivatives, such as reactivity towards acids, bases, and various reagents, are pivotal for their applications in chemical synthesis and drug design. These properties are determined by the electronic structure of the triazole ring and the effects of substituents on electron distribution and density (Qing-mei Wu et al., 2022).

Propiedades

IUPAC Name |

2-methoxy-N-(1,2,4-triazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-16-9-5-3-2-4-8(9)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBQJZVGYXSXBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NN2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330941 |

Source

|

| Record name | 2-methoxy-N-(1,2,4-triazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642671 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide | |

CAS RN |

331434-08-3 |

Source

|

| Record name | 2-methoxy-N-(1,2,4-triazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-2-methyl-1,3-thiazole-4-carboxamide hydrochloride](/img/structure/B5640302.png)

![8-[(2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5640311.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5640341.png)

![3-(3-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5640344.png)

![1,3-dimethyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5640362.png)

![2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5640368.png)